molecular formula C19H16N2O B181891 2,2-diphenyl-N-pyridin-4-ylacetamide CAS No. 73110-31-3

2,2-diphenyl-N-pyridin-4-ylacetamide

Cat. No. B181891
CAS RN: 73110-31-3
M. Wt: 288.3 g/mol
InChI Key: XYBOUFNNHWXYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-pyridin-4-ylacetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA belongs to a class of compounds known as acetamides, which have been shown to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 2,2-diphenyl-N-pyridin-4-ylacetamide is not well understood. However, it is believed that 2,2-diphenyl-N-pyridin-4-ylacetamide may interact with metal ions through a process known as chelation. Chelation involves the formation of a complex between a metal ion and a ligand, such as 2,2-diphenyl-N-pyridin-4-ylacetamide.

Biochemical And Physiological Effects

2,2-diphenyl-N-pyridin-4-ylacetamide has been shown to have a variety of biochemical and physiological effects. For example, 2,2-diphenyl-N-pyridin-4-ylacetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2,2-diphenyl-N-pyridin-4-ylacetamide has been shown to have antioxidant properties, which may make it useful for the treatment of diseases associated with oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2-diphenyl-N-pyridin-4-ylacetamide in lab experiments is its high selectivity for zinc ions. This makes it a useful tool for detecting zinc in biological samples. However, one limitation of using 2,2-diphenyl-N-pyridin-4-ylacetamide is that it may not be useful for detecting other metal ions.

Future Directions

There are several potential future directions for research on 2,2-diphenyl-N-pyridin-4-ylacetamide. One area of research involves the development of new fluorescent probes based on the structure of 2,2-diphenyl-N-pyridin-4-ylacetamide. Additionally, researchers may explore the use of 2,2-diphenyl-N-pyridin-4-ylacetamide in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease. Finally, researchers may investigate the potential use of 2,2-diphenyl-N-pyridin-4-ylacetamide in the development of new materials, such as metal-organic frameworks.

Synthesis Methods

The synthesis of 2,2-diphenyl-N-pyridin-4-ylacetamide involves the reaction of pyridine-4-carboxylic acid with diphenylamine in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of 2,2-diphenyl-N-pyridin-4-ylacetamide as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

2,2-diphenyl-N-pyridin-4-ylacetamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves 2,2-diphenyl-N-pyridin-4-ylacetamide's ability to act as a fluorescent probe for the detection of metal ions. Specifically, 2,2-diphenyl-N-pyridin-4-ylacetamide has been shown to selectively bind to zinc ions, making it a useful tool for detecting zinc in biological samples.

properties

CAS RN

73110-31-3

Product Name

2,2-diphenyl-N-pyridin-4-ylacetamide

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2,2-diphenyl-N-pyridin-4-ylacetamide

InChI

InChI=1S/C19H16N2O/c22-19(21-17-11-13-20-14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,20,21,22)

InChI Key

XYBOUFNNHWXYDP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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